2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Octylphenol-3,5-d2 monoethoxylate solution: is an isotopically labeled standard used for the analysis of mono and di-ethoxylates of nonylphenol and octylphenol in environmental samples. This compound is particularly useful in solid-phase micro extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Octylphenol-3,5-d2 monoethoxylate involves the ethoxylation of 4-tert-octylphenol. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the selective formation of the monoethoxylate product .
Industrial Production Methods: In industrial settings, the production of 4-tert-Octylphenol-3,5-d2 monoethoxylate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Octylphenol-3,5-d2 monoethoxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding phenolic acids.
Reduction: Formation of alkylphenols.
Substitution: Formation of alkyl ethers.
Scientific Research Applications
4-tert-Octylphenol-3,5-d2 monoethoxylate is widely used in scientific research, including:
Chemistry: As an analytical standard for the quantification of ethoxylates in environmental samples.
Biology: Studying the effects of alkylphenols on biological systems.
Medicine: Investigating the potential endocrine-disrupting effects of alkylphenols.
Industry: Used in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 4-tert-Octylphenol-3,5-d2 monoethoxylate involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking natural hormones, leading to altered cellular signaling pathways. The compound primarily targets estrogen receptors, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
- Nonylphenol ethoxylates
- Octylphenol ethoxylates
- 4-tert-Octylphenol diethoxylate
Comparison: 4-tert-Octylphenol-3,5-d2 monoethoxylate is unique due to its isotopic labeling, which allows for precise analytical measurements. Compared to nonylphenol and octylphenol ethoxylates, it offers better stability and specificity in analytical applications .
Properties
CAS No. |
1173022-57-5 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
2-[3,5-dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6D,7D |
InChI Key |
JYCQQPHGFMYQCF-QFIQSOQBSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(C)(C)CC(C)(C)C)[2H])OCCO |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.